N~4~-(4-chlorophenyl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(4-CHLOROPHENYL)-N6,N6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-CHLOROPHENYL)-N6,N6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves the following steps :
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Substitution Reactions: The introduction of the 4-chlorophenyl and N6,N6-dimethyl groups is achieved through nucleophilic substitution reactions. Common reagents include chlorinated aromatic compounds and methylating agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and reduce costs. This includes the use of continuous flow reactors and green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N4-(4-CHLOROPHENYL)-N6,N6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorinated aromatic compounds in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N4-(4-CHLOROPHENYL)-N6,N6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, which is implicated in cancer.
Biological Research: The compound is used to investigate cellular signaling pathways and the role of protein kinases in various diseases.
Industrial Applications:
Mechanism of Action
The compound exerts its effects by inhibiting the activity of protein tyrosine kinases, particularly EGFR. This inhibition disrupts cellular signaling pathways involved in cell proliferation and survival, leading to the suppression of tumor growth . The molecular docking studies have shown that the compound binds to the ATP-binding site of EGFR, preventing its activation .
Comparison with Similar Compounds
Similar Compounds
N4,N6-Disubstituted Pyrimidine-4,6-Diamine Derivatives: These compounds also inhibit EGFR and have similar structures but differ in their substituents.
Thiazolo[2,3-b]quinazoline Derivatives: These compounds exhibit antitumor activity and share a similar heterocyclic core.
Uniqueness
N4-(4-CHLOROPHENYL)-N6,N6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for EGFR. This makes it a promising candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C19H17ClN6 |
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Molecular Weight |
364.8 g/mol |
IUPAC Name |
4-N-(4-chlorophenyl)-6-N,6-N-dimethyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C19H17ClN6/c1-25(2)19-23-17(22-14-10-8-13(20)9-11-14)16-12-21-26(18(16)24-19)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,22,23,24) |
InChI Key |
CRVQJFUWDIOMSY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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